2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride 2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16553922
InChI: InChI=1S/C7H13NO/c9-5-7-2-1-3-8-6(7)4-7/h6,8-9H,1-5H2
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride

CAS No.:

Cat. No.: VC16553922

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 2-azabicyclo[4.1.0]heptan-6-ylmethanol
Standard InChI InChI=1S/C7H13NO/c9-5-7-2-1-3-8-6(7)4-7/h6,8-9H,1-5H2
Standard InChI Key NCGFPSOATNGHCR-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC2NC1)CO

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2-azabicyclo[4.1.0]heptan-6-ylmethanol hydrochloride, reflects its bicyclic architecture, which combines a seven-membered ring system with a nitrogen atom and a fused cyclopropane moiety. Key identifiers include:

PropertyValueSource
Molecular FormulaC7H14ClNO\text{C}_7\text{H}_{14}\text{ClNO}PubChem
Molecular Weight163.64 g/molPubChem
SMILESC1CC2(CC2NC1)CO.ClPubChem
InChIKeyQRPOTAPBXFGEPL-UHFFFAOYSA-NPubChem

Notably, VulcanChem lists a molecular weight of 127.18 g/mol, likely corresponding to the base form (without the hydrochloride), underscoring the importance of distinguishing between salt and freebase forms in pharmacological contexts.

Structural Analysis

The bicyclo[4.1.0]heptane core imposes significant steric constraints, influencing the compound’s reactivity and binding interactions. The nitrogen atom at position 2 and the hydroxymethyl group at position 6 create polar regions capable of hydrogen bonding, a feature critical for interactions with biological targets . X-ray crystallography or NMR data for this specific compound remain unpublished, but computational models predict a strained ring system with chair-like conformations in the cyclohexane segment .

Synthesis and Production

Synthetic Pathways

The synthesis of 2-azabicyclo[4.1.0]heptan-6-ylmethanol hydrochloride involves multistep organic reactions, typically starting with cyclopropanation strategies. A plausible route, inferred from related compounds , includes:

  • Cyclopropanation: Photochemical or transition metal-catalyzed methods to form the bicyclic framework.

  • Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Automated reactors and precise pH control (6.5–7.5) are recommended to optimize yield and purity, particularly during cyclopropanation, where side reactions are common .

Analytical Validation

Quality control relies on chromatographic techniques (HPLC, TLC) and spectroscopic methods:

  • 1H^1\text{H} NMR: Peaks at δ 3.30–2.67 ppm correspond to protons adjacent to nitrogen and oxygen .

  • Mass Spectrometry: A molecular ion peak at m/z 163.64 confirms the hydrochloride form .

Research Challenges and Future Directions

Discrepancies in Literature

The molecular weight conflict between PubChem and VulcanChem highlights the need for standardized reporting. Researchers must verify salt vs. freebase forms in experimental protocols.

Unexplored Avenues

  • Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiling in model organisms.

  • Structure-Activity Relationships (SAR): Modifying the hydroxymethyl group to assess impact on bioactivity.

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